molecular formula C21H24O3Si2 B14286239 1,1,2-Trimethyl-1,2,2-triphenoxydisilane CAS No. 137963-71-4

1,1,2-Trimethyl-1,2,2-triphenoxydisilane

Cat. No.: B14286239
CAS No.: 137963-71-4
M. Wt: 380.6 g/mol
InChI Key: OAXCVGVJXLYDKZ-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1,2,2-triphenoxydisilane is an organosilicon compound with the molecular formula C21H24Si2 It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethyl-1,2,2-triphenoxydisilane can be synthesized through the reaction of chlorodimethylphenylsilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

ClSi(CH3)2Ph+PhMgBr(Ph2Si(CH3)2)2\text{ClSi(CH}_3\text{)}_2\text{Ph} + \text{PhMgBr} \rightarrow \text{(Ph}_2\text{Si(CH}_3\text{)}_2\text{)}_2 ClSi(CH3​)2​Ph+PhMgBr→(Ph2​Si(CH3​)2​)2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-1,2,2-triphenoxydisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1,1,2-Trimethyl-1,2,2-triphenoxydisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of high-performance materials such as silicones and resins.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethyl-2,2,2-triphenyldisilane: Similar in structure but with different substitution patterns.

    1,1-Dimethyl-1,2,2-triphenyldisilane: Lacks one methyl group compared to 1,1,2-Trimethyl-1,2,2-triphenoxydisilane.

Uniqueness

This compound is unique due to its specific arrangement of phenyl and methyl groups, which imparts distinct chemical properties

Properties

137963-71-4

Molecular Formula

C21H24O3Si2

Molecular Weight

380.6 g/mol

IUPAC Name

dimethyl-[methyl(diphenoxy)silyl]-phenoxysilane

InChI

InChI=1S/C21H24O3Si2/c1-25(2,22-19-13-7-4-8-14-19)26(3,23-20-15-9-5-10-16-20)24-21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

OAXCVGVJXLYDKZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC1=CC=CC=C1)[Si](C)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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